2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-16-12(6-11(15-16)13-3-2-4-20-13)14(18)17-7-10-5-9(17)8-19-10/h2-4,6,9-10H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWXVGVDIEJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a bicyclic structure that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique bicyclic framework that contributes to its biological activity. The presence of the thiophene and pyrazole moieties enhances its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains.
- Antitumor Properties : Bicyclic compounds are often investigated for their potential in cancer therapy due to their ability to interfere with cellular processes.
- Neurological Effects : Some studies suggest neuroprotective properties, making them candidates for treating neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain some neurological effects.
- DNA Intercalation : The planar structure allows for possible intercalation into DNA, affecting replication and transcription.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry examined a related compound's effect on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting the compound's potential as an anticancer agent .
Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration, another derivative demonstrated protective effects against oxidative stress-induced neuronal death. This was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .
Data Table of Biological Activities
Comparison with Similar Compounds
Sulfur vs. Oxygen Substitution
A key structural analog is 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034421-05-9), where the oxygen atom in the target compound’s bicyclo system is replaced with sulfur (thia). This substitution alters electronic properties:
Bicyclo[4.2.0] and Bicyclo[3.2.0] Systems
Cephalosporin derivatives like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () and (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () feature larger bicyclic systems. These compounds prioritize β-lactam rings for antibiotic activity, unlike the target compound’s ketone-linked pyrazole-thiophene system.
Substituent Variations
Thiophene vs. Indole and Pyrazole
The target compound’s thiophene-pyrazole moiety contrasts with 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone (CAS 2034379-52-5), which substitutes thiophene with an indole ring. Key differences include:
Pyrazole vs. Oxazolone
The azalactone 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one () replaces pyrazole with an oxazolone ring. Oxazolones are electrophilic and participate in peptide synthesis, whereas pyrazoles are nucleophilic and often modulate kinase or receptor binding .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
